N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{2-[(3-Chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a structurally complex compound featuring a benzofuran core linked to a chromene moiety via a carbamoyl bridge. The 3-chlorophenyl group and dimethyl substituents on the chromene ring contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C27H19ClN2O5 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19ClN2O5/c1-14-10-15(2)24-19(11-14)20(31)13-22(35-24)26(32)30-23-18-8-3-4-9-21(18)34-25(23)27(33)29-17-7-5-6-16(28)12-17/h3-13H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
QJSUHQLRLFKUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzofuran derivative with 3-chlorophenyl isocyanate to form the carbamoyl intermediate.
Formation of the Chromene Ring: The chromene ring is synthesized through a cyclization reaction involving suitable precursors.
Coupling of the Benzofuran and Chromene Rings: The final step involves coupling the benzofuran and chromene intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the carbamoyl group can be achieved under acidic or basic conditions, leading to the formation of corresponding amines and acids.
Scientific Research Applications
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen and Methyl Substituents
- Fluorine’s electronegativity may improve metabolic stability compared to the chlorine analog .
- N-(3-Bromo-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide : Substituting chlorine with bromine increases molecular bulk and polarizability, which could enhance hydrophobic interactions in biological systems. Bromine’s larger atomic radius might improve binding to hydrophobic enzyme pockets .
Methoxy Substituents
- 6-Chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide : The methoxy group’s electron-donating nature increases solubility and may shift interactions from hydrophobic to hydrogen-bonding domains. This analog shows distinct pharmacokinetic profiles in preliminary studies .
Core Structural Modifications
Chromene vs. Thiadiazole
- N-(2-((3-Chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide: Replacing the chromene ring with a thiadiazole introduces sulfur-based heterocyclic chemistry. Thiadiazoles are known for their antimicrobial properties, suggesting this analog may prioritize antibacterial over anticancer activity .
Benzofuran vs. Benzothiophene
Functional Group Variations
Carboxamide vs. Carboxylic Acid
- N-(4-Methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxylic Acid : Converting the carboxamide to a carboxylic acid group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Unique Advantages of the Target Compound
The target compound’s dual benzofuran-chromene architecture, combined with chlorine and dimethyl substituents, provides:
Multi-Target Potential: The carbamoyl bridge and chlorophenyl group enable interactions with both hydrophobic pockets and polar enzyme sites .
Enhanced Metabolic Stability : Chlorine’s electron-withdrawing effects reduce oxidative metabolism compared to fluorine or methoxy analogs .
Synergistic Bioactivity : The dimethylchromene moiety may stabilize π-π stacking with DNA or protein aromatic residues, augmenting anticancer effects .
Biological Activity
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential biological activity in various therapeutic areas, including neurodegenerative diseases and cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C25H17ClN4O4
- CAS Number : 898483-00-6
- IUPAC Name : this compound
The compound exhibits several biological activities through various mechanisms:
- Cholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, thereby improving cognitive functions. In vitro studies have shown that derivatives of benzofuran and chromone compounds can exhibit significant inhibitory effects on AChE with IC50 values ranging from 10.4 μM to 24.3 μM .
- Anti-inflammatory Properties : The compound targets cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory pathways. By inhibiting COX and LOX, it may reduce inflammation and pain associated with various conditions, including cancer and neurodegenerative diseases .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which can mitigate oxidative stress—a contributing factor in many diseases, including cancer .
Study on Cholinesterase Inhibition
A study evaluated the inhibitory effects of several benzofuran derivatives on AChE and BChE. The compound with a 3-chlorophenyl group showed moderate inhibition against both enzymes with IC50 values of 19.2 μM for AChE and 13.2 μM for BChE .
Anti-inflammatory Activity Evaluation
In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested against COX and LOX enzymes. The results indicated that these compounds could effectively inhibit COX activity, suggesting potential use in treating inflammatory conditions .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-{...} | AChE | 19.2 | Moderate Inhibition |
| N-{...} | BChE | 13.2 | Moderate Inhibition |
| Benzofuran Derivative | COX | Not specified | Anti-inflammatory |
| Benzofuran Derivative | LOX | Not specified | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
